2,4,6/3,5-Pentahydroxycyclohexanone

Catalog No.
S580902
CAS No.
488-64-2
M.F
C6H10O6
M. Wt
178.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6/3,5-Pentahydroxycyclohexanone

CAS Number

488-64-2

Product Name

2,4,6/3,5-Pentahydroxycyclohexanone

IUPAC Name

2,3,4,5,6-pentahydroxycyclohexan-1-one

Molecular Formula

C6H10O6

Molecular Weight

178.14 g/mol

InChI

InChI=1S/C6H10O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-5,7-11H

InChI Key

VYEGBDHSGHXOGT-UHFFFAOYSA-N

SMILES

C1(C(C(C(=O)C(C1O)O)O)O)O

Synonyms

inosose, myo-2-inosose, myo-inosose, myo-inosose-2

Canonical SMILES

C1(C(C(C(=O)C(C1O)O)O)O)O

Isomeric SMILES

[C@H]1([C@H](C(=O)[C@H]([C@@H](C1O)O)O)O)O

2,4,6/3,5-Pentahydroxycyclohexanone is a complex organic compound characterized by its cyclohexanone structure with five hydroxyl groups located at positions 2, 3, 4, 5, and 6. This configuration gives it significant chemical properties and biological relevance. The compound is also known as myo-inosose, which plays a vital role in various metabolic pathways, particularly in the metabolism of inositol phosphates .

The primary chemical reaction involving 2,4,6/3,5-pentahydroxycyclohexanone is catalyzed by the enzyme myo-inosose-2 dehydratase (EC 4.2.1.44). This enzyme facilitates the conversion of 2,4,6/3,5-pentahydroxycyclohexanone into 3,5/4-trihydroxycyclohexa-1,2-dione along with the release of water:

2 4 6 3 5 pentahydroxycyclohexanone3 5 4 trihydroxycyclohexa 1 2 dione+H2O\text{2 4 6 3 5 pentahydroxycyclohexanone}\rightleftharpoons \text{3 5 4 trihydroxycyclohexa 1 2 dione}+H_2O

This reaction is significant in the context of inositol phosphate metabolism and contributes to various biochemical processes .

The biological activity of 2,4,6/3,5-pentahydroxycyclohexanone is primarily linked to its role in cellular signaling and metabolic pathways. As a derivative of inositol, it is involved in the synthesis of inositol phosphates that are crucial for signal transduction processes within cells. Additionally, this compound has been studied for its potential effects on antibiotic production through biotransformation processes .

Synthesis methods for 2,4,6/3,5-pentahydroxycyclohexanone often involve multi-step organic synthesis techniques. One common approach includes:

  • Starting Material: Utilizing myo-inositol as a precursor.
  • Dehydration Reaction: Employing enzymatic or chemical dehydration to achieve the desired hydroxyl configuration.
  • Purification: Using chromatographic techniques to isolate and purify the compound.

Alternative methods may involve chemical modifications of simpler sugars or polyols to introduce hydroxyl groups at specific positions on the cyclohexane ring .

The applications of 2,4,6/3,5-pentahydroxycyclohexanone span various fields:

  • Pharmaceuticals: Used in drug formulations due to its biological activity.
  • Biotechnology: Serves as a substrate for enzymes involved in metabolic pathways.
  • Research: Acts as a model compound for studying carbohydrate chemistry and enzyme kinetics.

Its unique structural properties make it valuable for further research into metabolic processes and potential therapeutic applications .

Several compounds share structural similarities with 2,4,6/3,5-pentahydroxycyclohexanone. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Myo-inositolSix hydroxyl groups on a cyclohexane ringPrecursor to various signaling molecules
Scyllo-inositolSimilar hydroxyl positioning but different stereochemistryInvolved in different metabolic pathways
2D-2,3,5/4,6-pentahydroxycyclohexanoneVariation in hydroxyl group positioningDifferent biological activities compared to myo-inosose

These compounds differ primarily in the arrangement of hydroxyl groups and their resulting biological activities. The unique configuration of 2,4,6/3,5-pentahydroxycyclohexanone contributes to its specific roles in metabolic processes and potential applications in pharmaceuticals .

2,4,6/3,5-Pentahydroxycyclohexanone is a complex organic compound belonging to the cyclohexanone family, characterized by a six-membered ring with a ketone functional group and five hydroxyl groups attached at specific positions [1]. The molecular formula of this compound is C₆H₁₀O₆, with a molecular weight of 178.14 g/mol [5]. The structure consists of a cyclohexane ring with a carbonyl group at position 1 and hydroxyl groups at positions 2, 3, 4, 5, and 6 [1] [6].

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2,3,4,5,6-pentahydroxycyclohexan-1-one, though it is also known by several synonyms including scyllo-inosose, inosose, myo-2-inosose, and 2-inosose [1] [22]. The compound is structurally related to inositols, which are cyclohexane derivatives with six hydroxyl groups [1].

The molecular structure can be represented by the following data:

PropertyValue
Molecular FormulaC₆H₁₀O₆
Molecular Weight178.14 g/mol
IUPAC Name2,3,4,5,6-pentahydroxycyclohexan-1-one
SynonymsScyllo-inosose, Inosose, myo-2-Inosose, 2-Inosose
Physical StateSolid
Stereogenic Centers5 (positions 2, 3, 4, 5, and 6)

The compound features a carbonyl group (C=O) at position 1, which creates a planar geometry around this carbon atom due to sp² hybridization [12]. The five hydroxyl groups are attached to the remaining carbon atoms in the cyclohexane ring, creating a highly hydroxylated structure [5] [6].

Conformational Analysis

The conformational analysis of 2,4,6/3,5-pentahydroxycyclohexanone is primarily centered around the chair conformation, which is the most stable arrangement for cyclohexane derivatives [19]. In this conformation, the cyclohexane ring adopts a three-dimensional structure where every carbon-carbon bond exists in a staggered arrangement, minimizing torsional strain [19] [21].

For cyclohexanone derivatives like 2,4,6/3,5-pentahydroxycyclohexanone, the chair conformation is particularly significant because it determines the spatial orientation of the five hydroxyl groups [7]. Each carbon atom in the ring has two possible positions for substituents: axial and equatorial [19]. Axial positions are oriented parallel to the ring's vertical axis (three pointing up and three pointing down), while equatorial positions extend outward from the ring's approximate plane [24].

The conformational preferences of 2,4,6/3,5-pentahydroxycyclohexanone can be summarized in the following table:

ConformationDescriptionRelative Energy
Chair ConformationMost stable conformation for cyclohexanone derivatives. The five hydroxyl groups can adopt either axial or equatorial positions, with equatorial positions generally preferred to minimize steric interactions.Lowest energy
Boat ConformationHigher energy conformation with significant torsional strain. Rarely adopted by pentahydroxycyclohexanone due to unfavorable steric interactions between hydroxyl groups.High energy (+5-7 kcal/mol)
Twist-boat ConformationSlightly more stable than the boat conformation but still higher in energy than the chair. May serve as an intermediate during chair-chair interconversion.Intermediate energy (+3-5 kcal/mol)
Half-chair ConformationTransition state conformation during conformational interconversion. Not a stable conformation for pentahydroxycyclohexanone.High energy (transition state)

The chair conformation of 2,4,6/3,5-pentahydroxycyclohexanone can undergo a process known as ring flipping, where the molecule converts between two equivalent chair forms [19] [23]. During this process, axial substituents become equatorial and vice versa, while maintaining their relative up or down orientation [19]. This conformational flexibility is significant for understanding the compound's three-dimensional structure and reactivity patterns [7] [21].

The presence of five hydroxyl groups creates substantial steric considerations that influence the preferred conformation [18]. Generally, hydroxyl groups prefer equatorial positions to minimize 1,3-diaxial interactions, which occur when axial substituents on the same face of the ring are in close proximity [23] [24]. However, the specific stereochemical configuration of the hydroxyl groups in different isomers of pentahydroxycyclohexanone can lead to varying conformational preferences [4] [6].

Stereochemistry and Isomerism

2,4,6/3,5-Pentahydroxycyclohexanone possesses five stereogenic centers at positions 2, 3, 4, 5, and 6, each bearing a hydroxyl group [5] [11]. This structural feature gives rise to a complex stereochemical landscape with multiple possible stereoisomers [8]. Theoretically, with five stereogenic centers, there could be 2^5 = 32 possible stereoisomers, though not all may be stable or naturally occurring due to steric constraints and other factors [11].

Several specific stereoisomers of pentahydroxycyclohexanone have been identified and characterized in scientific literature [5] [6]. For instance, the (2R,3S,4s,5R,6S)-2,3,4,5,6-pentahydroxycyclohexanone isomer, also known as myo-inosose-5, is the product of oxidation of C-5 of myo-inositol catalyzed by a putative myo-inositol dehydrogenase Hyg17 [1] [6]. Another documented stereoisomer is (2S,3R,4R,5S,6S)-2,3,4,5,6-pentahydroxycyclohexanone, which has a specific configuration at all five stereogenic centers [11].

The stereochemical configurations of pentahydroxycyclohexanone can be summarized as follows:

IsomerDescription
(2R,3S,4s,5R,6S)-2,3,4,5,6-pentahydroxycyclohexanoneAlso known as myo-inosose-5, this is the product of oxidation of C-5 of myo-inositol
(2S,3R,4R,5S,6S)-2,3,4,5,6-pentahydroxycyclohexanoneA specific stereoisomer with defined configuration at all five stereogenic centers
Other stereoisomersMultiple stereoisomers are possible due to the 5 stereogenic centers (theoretically 2^5 = 32 possible stereoisomers)

The stereochemical configuration significantly influences the compound's physical properties, conformational preferences, and reactivity patterns [4] [8]. For example, the spatial arrangement of hydroxyl groups determines the potential for intramolecular hydrogen bonding, which can stabilize certain conformations over others [18]. Additionally, the stereochemistry affects the compound's biological activity and its interactions with enzymes and other biomolecules [1] [6].

The stereochemical complexity of 2,4,6/3,5-pentahydroxycyclohexanone makes it an interesting subject for structural studies and conformational analysis [4] [11]. Advanced techniques such as X-ray crystallography, nuclear magnetic resonance spectroscopy, and computational modeling have been employed to elucidate the precise three-dimensional structures of various stereoisomers [6] [11].

Physical Properties

2,4,6/3,5-Pentahydroxycyclohexanone exists as a solid at room temperature, primarily due to its extensive hydrogen bonding network that increases intermolecular attractions [18]. The physical properties of this compound are largely influenced by the presence of five hydroxyl groups and one carbonyl group, which contribute to its high polarity and hydrophilicity [18] [22].

The molecular weight of 2,4,6/3,5-pentahydroxycyclohexanone is 178.14 g/mol, as calculated from its molecular formula C₆H₁₀O₆ [5] [22]. While specific melting point data for this exact compound is limited in the available literature, related polyhydroxylated cyclohexanone derivatives typically exhibit high melting points due to extensive hydrogen bonding [9] [12].

One of the most notable physical properties of 2,4,6/3,5-pentahydroxycyclohexanone is its high solubility in water, which can be attributed to the five hydroxyl groups that readily form hydrogen bonds with water molecules [18] [22]. Conversely, its solubility in non-polar solvents is expected to be poor due to its highly polar nature [12].

The physical properties of 2,4,6/3,5-pentahydroxycyclohexanone are summarized in the following table:

PropertyDescription
Physical StateSolid at room temperature
Molecular Weight178.14 g/mol
SolubilityHighly soluble in water; poorly soluble in non-polar solvents
Hydrogen BondingExtensive intermolecular and intramolecular hydrogen bonding
PolarityHighly polar due to multiple hydroxyl groups and carbonyl functionality

The presence of multiple hydroxyl groups also contributes to the compound's relatively high density and viscosity in solution [9] [12]. Furthermore, the extensive hydrogen bonding network influences the crystal packing in the solid state, which affects properties such as crystal morphology and thermal stability [18].

The physical properties of 2,4,6/3,5-pentahydroxycyclohexanone make it an interesting compound for various applications in organic synthesis and potentially in biological systems, though its specific applications are beyond the scope of this discussion [1] [5].

Spectroscopic Characteristics

The spectroscopic characteristics of 2,4,6/3,5-pentahydroxycyclohexanone provide valuable insights into its structural features and molecular interactions [10] [13]. Various spectroscopic techniques can be employed to analyze this compound, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry [15] [17].

In infrared spectroscopy, 2,4,6/3,5-pentahydroxycyclohexanone exhibits characteristic absorption bands that correspond to its functional groups [10] [15]. The hydroxyl groups produce strong, broad O-H stretching bands in the region of 3200-3600 cm⁻¹, while the carbonyl group shows a distinctive C=O stretching band around 1650-1700 cm⁻¹ [10] [15]. The exact positions and intensities of these bands can be influenced by hydrogen bonding interactions, which are extensive in this compound due to the presence of multiple hydroxyl groups [15] [18].

Nuclear magnetic resonance spectroscopy provides detailed information about the carbon and hydrogen environments in the molecule [13] [17]. In ¹H NMR, the ring protons of 2,4,6/3,5-pentahydroxycyclohexanone typically appear as complex multiplets due to coupling with adjacent protons [13] [17]. The hydroxyl protons show chemical shifts that are highly dependent on concentration, temperature, and solvent, reflecting their participation in hydrogen bonding [13] [15]. In ¹³C NMR, the carbonyl carbon resonates at approximately 200 ppm, while the hydroxyl-bearing carbon atoms typically appear in the range of 60-80 ppm [10] [13].

The spectroscopic characteristics of 2,4,6/3,5-pentahydroxycyclohexanone can be summarized as follows:

Spectroscopic MethodCharacteristic Features
Infrared (IR) SpectroscopyStrong O-H stretching bands (3200-3600 cm⁻¹), C=O stretching (~1650-1700 cm⁻¹)
Nuclear Magnetic Resonance (¹H NMR)Complex signals for ring protons, hydroxyl protons show chemical shifts dependent on hydrogen bonding
Nuclear Magnetic Resonance (¹³C NMR)Carbonyl carbon signal (~200 ppm), hydroxyl-bearing carbon signals (60-80 ppm)
Mass SpectrometryMolecular ion peak at m/z 178, fragmentation pattern showing loss of water molecules

Mass spectrometry of 2,4,6/3,5-pentahydroxycyclohexanone typically shows a molecular ion peak at m/z 178, corresponding to its molecular weight [10] [20]. The fragmentation pattern often includes sequential losses of water molecules (m/z 18) due to the presence of multiple hydroxyl groups [17] [20]. This characteristic fragmentation pattern can be useful for identifying the compound and distinguishing it from related structures [17].

The spectroscopic data collectively provide a comprehensive picture of the molecular structure, conformational preferences, and intermolecular interactions of 2,4,6/3,5-pentahydroxycyclohexanone [13] [15]. These spectroscopic characteristics are essential for structural elucidation and purity assessment of the compound [15] [17].

Reactivity Patterns and Chemical Behavior

The chemical reactivity of 2,4,6/3,5-pentahydroxycyclohexanone is governed by the presence of two distinct functional groups: the carbonyl group and the five hydroxyl groups [14] [16]. These functional groups provide multiple sites for chemical reactions, leading to a diverse range of potential transformations [14] [16].

The carbonyl group at position 1 can undergo typical ketone reactions, including nucleophilic addition, reduction, and condensation reactions [14] [16]. Nucleophilic addition to the carbonyl carbon can lead to the formation of hemiacetals, acetals, imines, or hydrazones, depending on the nucleophile involved [14] [16]. The carbonyl group can also participate in aldol-type reactions, potentially leading to carbon-carbon bond formation [14].

The five hydroxyl groups present in 2,4,6/3,5-pentahydroxycyclohexanone can undergo various transformations typical of alcohols, such as esterification, etherification, and oxidation [14] [16]. However, selective reactions at specific hydroxyl groups can be challenging due to their similar chemical environments, often requiring protecting group strategies or careful control of reaction conditions [14] [18].

The reactivity patterns of 2,4,6/3,5-pentahydroxycyclohexanone can be summarized as follows:

Reaction TypeDescription
Carbonyl ReactionsThe ketone group can undergo typical carbonyl reactions including nucleophilic addition, formation of hemiacetals/acetals, and reactions with nitrogen nucleophiles.
Hydroxyl Group ReactionsThe five hydroxyl groups can undergo esterification, etherification, and dehydration reactions. Selective reactions are challenging due to the presence of multiple hydroxyl groups.
OxidationFurther oxidation can occur at the hydroxyl positions, potentially leading to additional carbonyl groups or carboxylic acids.
ReductionReduction of the ketone can yield an additional hydroxyl group, forming a hexahydroxycyclohexane (inositol).
Hydrogen BondingExtensive intramolecular and intermolecular hydrogen bonding occurs due to the presence of multiple hydroxyl groups and the carbonyl oxygen.

One of the most significant aspects of the chemical behavior of 2,4,6/3,5-pentahydroxycyclohexanone is its extensive hydrogen bonding capabilities [18]. The compound can form both intramolecular hydrogen bonds between adjacent hydroxyl groups and the carbonyl oxygen, as well as intermolecular hydrogen bonds with solvent molecules or other pentahydroxycyclohexanone molecules [18]. These hydrogen bonding interactions influence the compound's physical properties, conformational preferences, and reactivity patterns [18].

The hydrogen bonding characteristics of 2,4,6/3,5-pentahydroxycyclohexanone can be detailed as follows:

TypeDescription
Intramolecular Hydrogen BondingOccurs between hydroxyl groups and the carbonyl oxygen within the same molecule. The specific pattern depends on the stereochemical configuration of the hydroxyl groups.
Intermolecular Hydrogen BondingExtensive network of hydrogen bonds between different molecules, contributing to crystal packing in the solid state and high solubility in water.
Effect on Physical PropertiesIncreases melting point, boiling point, and water solubility. Decreases volatility and solubility in non-polar solvents.
Effect on Spectroscopic PropertiesAffects IR absorption frequencies (broader O-H stretching bands), NMR chemical shifts (downfield shift of hydroxyl protons), and influences fragmentation patterns in mass spectrometry.

The reactivity of 2,4,6/3,5-pentahydroxycyclohexanone is also influenced by its conformational preferences and stereochemistry [4] [14]. The spatial arrangement of the hydroxyl groups affects their accessibility to reagents and can lead to stereoselective reactions [4] [14]. Additionally, the chair-chair interconversion of the cyclohexane ring can expose different faces of the molecule to reaction, potentially leading to different products depending on the reaction conditions [14] [19].

XLogP3

-3.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

178.04773803 g/mol

Monoisotopic Mass

178.04773803 g/mol

Heavy Atom Count

12

Dates

Last modified: 02-18-2024

Explore Compound Types